3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid
Overview
Description
3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines, a core structure in this compound, is known to involve radical reactions . These reactions could potentially affect various biochemical pathways.
Result of Action
Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-bacterial action againstS. pneumoniae .
Biochemical Analysis
Biochemical Properties
3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. The inhibition of these kinases can alter signaling pathways within cells, leading to changes in cellular responses. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling cascades .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound can influence the expression of genes involved in apoptosis, leading to changes in cell death and survival rates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as modulating signaling pathways and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, this compound can influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. By modulating the activity of these enzymes, this compound can affect metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within cells. Additionally, binding proteins can facilitate the distribution of this compound to specific cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, a ligand-free Pd-catalysed decarboxylative arylation method can be employed to introduce the aryl group into the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms could be utilized to optimize the production process. The use of robust catalysts and efficient reaction conditions would be crucial to minimize by-products and enhance the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies can be employed to functionalize the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., Pd, Cu), oxidizing agents (e.g., hydrogen peroxide, tert-butyl hydroperoxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, decarboxylative arylation reactions can yield arylated imidazo[1,2-a]pyridine derivatives with various functional groups .
Scientific Research Applications
3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds are used in medicinal chemistry for their potential therapeutic applications.
Uniqueness
3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid is unique due to its specific substitution pattern, which includes both bromine and fluorine atoms. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(7-bromoimidazo[1,2-a]pyridine-3-carbonyl)amino]-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFN3O3/c16-9-3-4-20-12(7-18-13(20)6-9)14(21)19-11-5-8(15(22)23)1-2-10(11)17/h1-7H,(H,19,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQNMZWEURZZKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)C2=CN=C3N2C=CC(=C3)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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